6-(difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium-based catalysts are often employed in coupling reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are frequently used.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride is primarily related to its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are known to inhibit specific enzymes and proteins by binding to their active sites .
Comparison with Similar Compounds
6-(Trifluoromethoxy)-5-methylpyridine-3-sulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
5-Methylpyridine-3-sulfonyl chloride: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
6-(Difluoromethoxy)-pyridine-3-sulfonyl chloride: Similar but without the methyl group, affecting its steric and electronic properties.
Uniqueness: The presence of the difluoromethoxy group in 6-(difluoromethoxy)-5-methylpyridine-3-sulfonyl chloride imparts unique electronic properties, enhancing its reactivity and making it a valuable intermediate in various synthetic applications. The combination of the difluoromethoxy and sulfonyl chloride groups provides a distinct reactivity profile compared to similar compounds .
Properties
CAS No. |
2742657-74-3 |
---|---|
Molecular Formula |
C7H6ClF2NO3S |
Molecular Weight |
257.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.